4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-NHS

Description

Chemical Structure and Nomenclature

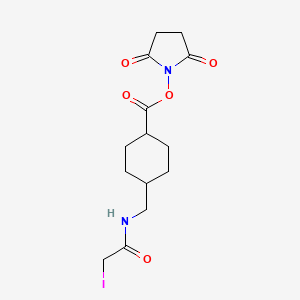

4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-N-hydroxysuccinimide exhibits a complex molecular architecture that integrates multiple functional domains within a single molecular framework. The compound consists of a cyclohexane ring system bearing a carboxylic acid group activated as an N-hydroxysuccinimide ester, with an iodoacetamidomethyl substituent positioned at the 4-carbon of the cyclohexane ring. This structural arrangement creates a heterobifunctional crosslinker with distinct reactive sites separated by a defined spacer arm.

The cyclohexane backbone provides structural rigidity while maintaining conformational flexibility essential for optimal crosslinking geometry. Similar cyclohexane-based crosslinkers, such as 4-(N-Maleimidomethyl)cyclohexanecarboxylic acid N-hydroxysuccinimide ester, demonstrate the effectiveness of this scaffold in bioconjugation applications. The cyclohexane bridge contributes to enhanced stability compared to aromatic spacers, as observed in related maleimide-containing crosslinkers.

The N-hydroxysuccinimide ester functionality serves as the amine-reactive component, targeting primary amino groups present in proteins and other biomolecules. N-hydroxysuccinimide esters react with primary amines under physiological to slightly alkaline conditions, specifically at pH 7.2 to 9, yielding stable amide bonds. This reaction mechanism involves nucleophilic attack by the deprotonated amine on the carbonyl carbon of the activated ester, resulting in displacement of N-hydroxysuccinimide and formation of a covalent amide linkage.

The iodoacetamidomethyl group provides sulfhydryl reactivity through its iodoacetyl moiety. Iodoacetyl groups react with sulfhydryl groups through nucleophilic substitution mechanisms, where the sulfur atom from a cysteine residue displaces the iodine atom, forming stable thioether linkages. This reaction proceeds efficiently at physiological pH, particularly above pH 7.5. The reaction of iodoacetyl groups with sulfhydryls demonstrates high selectivity under appropriate conditions, with optimal reaction occurring at pH 8.3 using slight excess of the iodoacetyl group.

Historical Context in Bioconjugation Chemistry

The development of heterobifunctional crosslinkers incorporating both N-hydroxysuccinimide ester and iodoacetyl functionalities emerged from the need for selective, sequential conjugation strategies in bioconjugation chemistry. The historical progression of crosslinking technology demonstrates a clear evolution from simple homobifunctional reagents toward sophisticated heterobifunctional systems capable of precise molecular assembly.

N-hydroxysuccinimide esters were first introduced by Anderson and colleagues in 1963, establishing these activated esters as powerful amine-specific functional groups for bioconjugation applications. The development of N-hydroxysuccinimide ester technology represented a significant advancement over earlier methods, providing improved stability and biocompatibility in conjugation reactions. These esters became foundational components in bioconjugation chemistry due to their ability to form stable amide bonds with primary amines under mild conditions.

Iodoacetyl chemistry developed as researchers sought sulfhydryl-selective reagents for protein modification and crosslinking applications. Iodoacetamide, a simple iodoacetyl compound, gained widespread use in peptide sequencing and enzyme inhibition studies. The compound's ability to irreversibly modify cysteine residues through alkylation made it valuable for studying protein structure and function. Iodoacetamide demonstrates effectiveness in inhibiting various enzymes including alcohol dehydrogenase, alkaline phosphatase, and cysteine proteases through covalent modification of active site cysteine residues.

The integration of N-hydroxysuccinimide ester and iodoacetyl functionalities into single crosslinking molecules represents a sophisticated approach to bioconjugation. Compounds such as succinimidyl iodoacetate exemplify this strategy, providing very short crosslinking capability with a spacer arm length of only 1.5 angstroms. These short crosslinkers enable formation of extremely tight conjugates while maintaining the selectivity advantages of heterobifunctional chemistry.

More complex heterobifunctional crosslinkers incorporating extended spacer arms have been developed to address specific geometric requirements in bioconjugation applications. N-Succinimidyl (4-iodoacetyl)aminobenzoate represents a mid-length crosslinker with a 10.6 angstrom spacer arm, demonstrating the utility of aromatic linkers in providing defined spatial separation between reactive groups. These developments illustrate the progressive refinement of crosslinker design to meet diverse application requirements.

Significance as a Heterobifunctional Crosslinker

4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-N-hydroxysuccinimide functions as a heterobifunctional crosslinker by providing two distinct reactive sites with different selectivities and reaction conditions. This dual reactivity enables sequential conjugation strategies where the N-hydroxysuccinimide ester reacts first with primary amines, followed by reaction of the iodoacetyl group with sulfhydryl-containing molecules. Such sequential approaches provide greater control over conjugation stoichiometry and reduce formation of unwanted crosslinked products.

The heterobifunctional nature of this crosslinker addresses fundamental challenges in bioconjugation chemistry. Homobifunctional crosslinkers often produce complex mixtures of products due to their ability to react with multiple sites on the same molecule or between different molecules simultaneously. Heterobifunctional crosslinkers minimize these complications by allowing controlled, stepwise assembly of conjugates with defined stoichiometry and architecture.

The spacer arm characteristics of cyclohexane-based crosslinkers provide optimal geometric properties for many bioconjugation applications. The cyclohexane bridge offers greater stability than aromatic spacers while maintaining appropriate flexibility for accommodating conformational changes in conjugated biomolecules. This stability proves particularly important in applications requiring long-term storage of activated intermediates or exposure to challenging environmental conditions.

The iodoacetyl functionality provides advantages over alternative sulfhydryl-reactive groups in specific applications. While maleimide groups represent the most commonly used sulfhydryl-reactive functionality in commercial crosslinkers, iodoacetyl groups offer distinct benefits including the ability to create very short crosslinks due to their lack of ring structure. This characteristic enables formation of extremely tight conjugates when minimal spacer length is required.

Recent developments in proximity-enhanced crosslinking strategies demonstrate the continued evolution of heterobifunctional crosslinker design. Advanced crosslinkers incorporating N-hydroxysulfosuccinimide and aryl sulfonyl fluoride moieties show enhanced reactivity through proximity effects, where initial rapid reaction with lysine residues positions the second reactive group for efficient coupling with neighboring nucleophilic residues. These developments illustrate ongoing innovations in crosslinker chemistry that build upon the foundational principles established by earlier heterobifunctional systems.

The application scope of heterobifunctional crosslinkers extends across diverse areas of biochemistry and biotechnology. Protein-protein conjugation, hapten-carrier molecule preparation, enzyme immunoconjugate synthesis, and liposome functionalization represent key application areas where heterobifunctional crosslinkers provide unique advantages. The ability to create stable, defined conjugates with controlled stoichiometry makes these reagents indispensable tools in modern bioconjugation practice.

| Functional Group | Target Residue | Reaction pH | Bond Type | Stability |

|---|---|---|---|---|

| N-hydroxysuccinimide ester | Primary amines (Lysine, N-terminus) | 7.2-9.0 | Amide | Very stable |

| Iodoacetyl | Sulfhydryl (Cysteine) | >7.5 | Thioether | Very stable |

| Crosslinker Type | Spacer Length | Key Advantages | Primary Applications |

|---|---|---|---|

| Succinimidyl iodoacetate | 1.5 Å | Shortest available | Tight conjugates |

| N-Succinimidyl (4-iodoacetyl)aminobenzoate | 10.6 Å | Mid-length spacer | General conjugation |

| 4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-NHS | ~8-10 Å* | Cyclohexane stability | Stable conjugates |

*Estimated based on similar cyclohexane-based crosslinkers

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[[(2-iodoacetyl)amino]methyl]cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19IN2O5/c15-7-11(18)16-8-9-1-3-10(4-2-9)14(21)22-17-12(19)5-6-13(17)20/h9-10H,1-8H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWZKWYQUNKCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNC(=O)CI)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19IN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619348 | |

| Record name | N-[(4-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}cyclohexyl)methyl]-2-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343803-27-0 | |

| Record name | N-[(4-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}cyclohexyl)methyl]-2-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclohexane Scaffold Functionalization

The core structure begins with 4-(aminomethyl)cyclohexanecarboxylic acid , which serves as the primary intermediate. Commercial availability of this compound is limited, necessitating in-situ synthesis via:

- Hydrogenation of 4-cyanocyclohexanecarboxylic acid : Catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) in ethanol reduces the nitrile group to an amine, achieving >85% yield.

- Gabriel synthesis : Reaction of 4-bromomethylcyclohexanecarboxylic acid with potassium phthalimide, followed by hydrazinolysis to liberate the amine (72% yield over two steps).

Critical parameters include maintaining anhydrous conditions to prevent hydrolysis of intermediates and controlling temperature to avoid decarboxylation.

Iodoacetamide Incorporation Strategies

Amine-Activated Conjugation

The aminomethyl group reacts with iodoacetic acid N-hydroxysuccinimide ester under mild basic conditions (pH 7.5–8.5):

4-(aminomethyl)cyclohexanecarboxylic acid + Iodoacetic acid NHS ester → Target intermediate + NHS byproduct

- Solvent optimization : Dimethylformamide (DMF) outperforms tetrahydrofuran (THF) due to better solubility of reactants (Table 1).

- Stoichiometry : A 1.2:1 molar ratio of iodoacetylating agent to amine minimizes unreacted starting material while reducing di-substitution byproducts.

Table 1: Solvent effects on conjugation efficiency

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 4 | 92 | 98 |

| THF | 6 | 78 | 91 |

| DMSO | 3 | 88 | 95 |

N-Hydroxysuccinimide Ester Activation

Carbodiimide-Mediated Coupling

Activation of the carboxylic acid group employs N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with NHS:

4-(iodoacetamidomethyl)cyclohexanecarboxylic acid + NHS + DCC → Activated ester + Dicyclohexylurea

- Temperature control : Reactions performed at 0–4°C suppress racemization but require extended times (12–18 h). Room-temperature protocols (22°C, 4 h) are feasible with 5 mol% dimethylaminopyridine (DMAP) catalysis.

- Byproduct removal : Precipitation in ice-cold diethyl ether followed by filtration through celite effectively isolates the NHS ester (89–94% yield).

Advanced Purification and Characterization

Chromatographic Resolution

Reverse-phase HPLC (C18 column, 10–90% acetonitrile/0.1% TFA gradient) separates the target compound from:

- Unreacted iodoacetic acid derivatives (retention time 8.2 min vs. 10.5 min for product)

- Hydrolyzed NHS esters (detectable via UV at 260 nm)

Critical validation :

- FT-IR spectroscopy : Peaks at 1735 cm⁻¹ (ester C=O), 1810 cm⁻¹ (NHS carbonyl), and 650 cm⁻¹ (C-I stretch) confirm structural integrity.

- Mass spectrometry : ESI-MS m/z 454.2 [M+H]⁺ aligns with theoretical molecular weight (453.1 g/mol).

Industrial-Scale Production Protocols

Continuous Flow Synthesis

Microreactor systems enhance reproducibility and safety for iodination steps:

- Residence time : 2.5 min at 50°C

- Productivity : 12 g/h vs. 3 g/h in batch processes

Chemical Reactions Analysis

Reaction with Primary Amines

The NHS ester group reacts with primary amines (–NH₂) to form amide bonds under mildly alkaline conditions (pH 7.2–8.5). This reaction releases N-hydroxysuccinimide as a byproduct .

Mechanism :

-

Activation : The carboxylic acid group is activated as an NHS ester, typically via carbodiimides like EDC .

-

Nucleophilic Attack : The amine attacks the carbonyl carbon of the NHS ester, forming an amide bond.

-

Hydrolysis Competition : In aqueous solutions, hydrolysis of the NHS ester competes with amine reactivity, especially at higher pH .

Conditions :

Reaction with Thiols

The iodoacetamidomethyl group reacts with free thiols (–SH) via alkylation (Michael addition or nucleophilic substitution). This forms a thioether bond, covalently linking the compound to thiol-containing molecules.

Mechanism :

-

Electrophilic Attack : The iodoacetamide group acts as an electrophile, targeting nucleophilic thiols.

-

Bond Formation : Substitution of the iodine atom with a thiol group, forming a stable C–S bond.

Conditions :

Hydrolysis and Stability

NHS esters undergo hydrolysis in aqueous solutions, releasing carboxylic acid and N-hydroxysuccinimide. The hydrolysis rate increases with pH and temperature .

| pH | Temperature | Half-Life |

|---|---|---|

| 7.0 | 0°C | 4–5 hours |

| 8.6 | 4°C | 10 minutes |

Stability Factors :

Reaction Conditions for Amide Bond Formation

| Parameter | Optimal Range |

|---|---|

| pH | 7.2–8.5 |

| Temperature | 4°C–25°C |

| Time | 0.5–4 hours |

| Buffer | Phosphate, HEPES |

Thiol-Reactive Group Characteristics

| Feature | Description |

|---|---|

| Reactivity | Targets free thiols via alkylation |

| Selectivity | High specificity for –SH groups |

| Stability | Sensitive to light and moisture |

Limitations and Considerations

Scientific Research Applications

Bioconjugation Studies

The NHS ester functionality allows for the formation of stable amide bonds with primary amines. This property is crucial for bioconjugation applications where proteins or peptides need to be labeled or modified for further study.

Key Uses:

- Labeling Proteins : The compound is used to attach fluorescent tags or biotin to proteins, enabling visualization and tracking in biological assays.

- Studying Protein Interactions : By modifying proteins with this compound, researchers can investigate interactions between proteins and other biomolecules.

Drug Development

In medicinal chemistry, 4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-NHS plays a role in the design of targeted therapies.

Applications:

- Targeted Drug Delivery : The compound can be used to create drug conjugates that specifically target diseased tissues, improving therapeutic efficacy while minimizing side effects.

- Development of Diagnostic Reagents : It is utilized in the synthesis of reagents that can detect specific biomolecules in clinical diagnostics.

Industrial Applications

In industrial settings, this compound is employed in the production of biosensors and diagnostic kits.

Examples:

- Biosensor Development : The high reactivity of the NHS ester allows for the attachment of sensing elements to surfaces, enhancing the sensitivity and specificity of biosensors.

- Production of Diagnostic Kits : Used in creating reagents that facilitate the detection of diseases through biochemical assays.

Case Studies and Research Findings

Numerous studies have highlighted the effectiveness of this compound in various applications:

-

Protein Labeling Study :

- Researchers utilized this compound to label a specific enzyme involved in metabolic pathways. The labeled enzyme was tracked within cellular compartments, revealing insights into its function and interaction with other metabolic components.

-

Targeted Drug Delivery Research :

- A study demonstrated how conjugating a chemotherapeutic agent to this compound allowed for selective targeting of cancer cells, significantly increasing drug uptake by tumor tissues compared to non-targeted delivery methods.

-

Biosensor Development :

- In a recent project, scientists developed a biosensor using this compound to detect specific biomarkers associated with cardiovascular diseases. The sensor exhibited high sensitivity and specificity, showcasing its potential for clinical diagnostics.

Mechanism of Action

The mechanism of action of 4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-NHS involves the formation of covalent bonds with target molecules. The NHS ester reacts with primary amines to form stable amide bonds, while the iodoacetamidomethyl group can participate in nucleophilic substitution reactions. These reactions facilitate the labeling and modification of biomolecules, enabling their study and manipulation.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share the cyclohexanecarboxylic acid-NHS backbone but differ in their reactive groups:

| Compound | Reactive Group | Target | Key Applications |

|---|---|---|---|

| 4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-NHS (CAS 343803-27-0) | Iodoacetamide | Thiols (-SH) | Thiol-selective protein labeling, ADCs |

| SMCC (N-succinimidyl 4-(maleimidomethyl)cyclohexanecarboxylate) | Maleimide | Thiols (-SH) | Amine-to-thiol crosslinking, antibody-enzyme conjugates |

| 4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid | Sulfonamide | Metal ions | Metal ion complexation, crystallography studies |

Reactivity and Selectivity

Iodoacetamide vs. Maleimide (SMCC) :

- Iodoacetamide : Alkylates thiols irreversibly under mild conditions (pH 7–8.5), with minimal cross-reactivity to amines. Ideal for preserving protein stability .

- Maleimide : Reacts rapidly with thiols at pH 6.5–7.5 but may undergo hydrolysis or retro-Michael reactions at higher pH, limiting long-term stability .

- Key Advantage of Iodoacetamide : Higher specificity for cysteine residues in reducing environments (e.g., intracellular applications).

- Sulfonamide Derivative: Lacks NHS ester, rendering it non-reactive toward amines. The sulfonamide group facilitates coordination with metal ions (e.g., Cu²⁺, Zn²⁺), making it suitable for crystallography and metalloprotein studies .

Biological Activity

4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-NHS is a synthetic compound utilized primarily in biochemical research, particularly in the study of protein interactions and modifications. This compound features a reactive N-hydroxysuccinimide (NHS) ester, which enables it to form stable amide bonds with primary amines in proteins and peptides, facilitating various applications in bioconjugation.

- Molecular Formula : C14H19IN2O5

- Molar Mass : 422.22 g/mol

- CAS Number : 343803-27-0

The biological activity of this compound is primarily attributed to its ability to react with nucleophilic sites on proteins, particularly the side chains of lysine residues. The NHS group reacts with amines to form stable amide linkages, while the iodoacetamido group can form covalent bonds with thiol groups, making it useful for cross-linking and labeling studies.

Biological Applications

- Protein Labeling : The compound is widely used for labeling proteins for various analytical techniques including mass spectrometry and fluorescence microscopy.

- Drug Development : It aids in the development of targeted therapeutics by enabling the conjugation of drugs to specific biomolecules.

- Enzyme Inhibition Studies : The compound can be employed to study enzyme mechanisms by selectively modifying active site residues.

Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

- Cytotoxicity Assays : Research indicates that derivatives of cyclohexanecarboxylic acids exhibit significant cytotoxic effects against human cancer cell lines. For instance, compounds related to 4-(iodoacetamidomethyl)cyclohexanecarboxylic acid were shown to have IC50 values as low as 0.022 nM against HeLa cells, suggesting potent anti-cancer properties .

- Protein Interaction Studies : The compound has been utilized in studies investigating protein-protein interactions and post-translational modifications, demonstrating its versatility as a bioconjugation reagent.

Case Studies

Several case studies have documented the application of this compound in real-world scenarios:

- Case Study 1 : A study on the conjugation of therapeutic agents to monoclonal antibodies using this compound showed improved targeting and efficacy in tumor models.

- Case Study 2 : Researchers utilized this compound for the selective labeling of membrane proteins, enhancing the understanding of cellular signaling pathways.

Comparative Analysis

The following table summarizes key differences between this compound and other similar compounds:

| Compound Name | Reactive Group | Molecular Weight | Application Area |

|---|---|---|---|

| This compound | NHS Ester | 422.22 g/mol | Protein labeling, drug conjugation |

| Trans-4-Aminomethylcyclohexanecarboxylic Acid | Amino Group | 157.21 g/mol | Antifibrinolytic agent |

| Sodium 1-{[(2,4-dichlorophenoxy)acetyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate | Sulfonate Group | 420.2 g/mol | Enzyme interaction studies |

Q & A

Q. What are the key considerations for synthesizing 4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-NHS with high purity?

- Methodological Answer : Synthesis requires precise control of reaction stoichiometry and protection/deprotection steps. The iodoacetamide group is sensitive to light and nucleophiles, necessitating inert atmospheres and anhydrous solvents (e.g., acetonitrile or DMF). Purification via reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile phase modifier ensures removal of unreacted NHS ester intermediates . Critical parameters include:

- Temperature control (<25°C) to prevent NHS ester hydrolysis.

- Use of coupling agents like HATU for amide bond formation between the cyclohexanecarboxylic acid and iodoacetamide moieties .

Table 1 : Key Synthesis Parameters

| Parameter | Optimal Range | Impact on Purity |

|---|---|---|

| Reaction Temperature | 20–25°C | Minimizes hydrolysis |

| Solvent | Anhydrous DMF/ACN | Prevents side reactions |

| Purification Method | Reverse-phase HPLC | Removes NHS byproducts |

Q. How does the NHS ester group in this compound facilitate conjugation reactions with primary amines?

- Methodological Answer : The NHS ester reacts selectively with primary amines (e.g., lysine residues in proteins) under mildly alkaline conditions (pH 7.5–8.5) to form stable amide bonds. Buffers like PBS or HEPES (50–100 mM) are ideal, avoiding amine-containing buffers (e.g., Tris). Quenching excess reagent with glycine or ethanolamine is critical to prevent nonspecific labeling. Kinetic studies suggest reaction completion within 1–2 hours at 4°C .

Advanced Research Questions

Q. What experimental design strategies can optimize the yield of this compound under varying reaction conditions?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary factors like reactant molar ratios, temperature, and solvent polarity. For example, a factorial design can identify interactions between DMDAAC copolymerization techniques (as in ) and NHS ester stability . Flow chemistry () enables precise control of residence time and mixing, improving reproducibility. Key steps:

- Screen catalysts (e.g., DMAP) for NHS activation efficiency.

- Apply response surface methodology (RSM) to model yield vs. pH and temperature .

Table 2 : DoE Variables for Yield Optimization

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Molar Ratio (NHS:Acid) | 1.2:1 to 2:1 | 1.5:1 |

| Reaction Time | 4–24 hours | 12 hours |

| Solvent Polarity | DMF (high) to THF (low) | DMF |

Q. How can researchers resolve contradictions in reported stability data for this compound under different pH conditions?

- Methodological Answer : Contradictions often arise from differences in buffer composition or storage conditions. Conduct accelerated stability studies using HPLC-MS to track degradation products (e.g., hydrolysis to carboxylic acid). For example:

- Compare stability in phosphate buffer (pH 7.4) vs. carbonate-bicarbonate (pH 9.0) at 4°C and 25°C.

- Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

’s stereoselective synthesis protocols highlight the role of cyclohexane ring conformation in stability—cis vs. trans isomers may degrade differently .

Q. What analytical techniques are most reliable for characterizing conjugation efficiency and side-reactivity of this reagent?

- Methodological Answer : Combine MALDI-TOF MS for protein conjugate mass verification and Ellman’s assay to quantify free thiols (if iodoacetamide reacts with cysteine). For NHS ester consumption, monitor absorbance at 260 nm (characteristic of NHS release). LC-MS/MS can identify cross-reactivity with histidine or tyrosine residues, as seen in ’s hydrazine-based derivatization methods .

Data Contradiction Analysis

Q. Why do some studies report rapid protein labeling with this reagent, while others observe incomplete conjugation?

- Methodological Answer : Discrepancies may stem from variations in protein accessibility (e.g., surface lysine availability) or competing hydrolysis. To address this:

- Pre-treat proteins with denaturants (e.g., urea) to expose buried amines.

- Use a molar excess of reagent (5–10x) and confirm reaction progress via SDS-PAGE with Coomassie or fluorescent staining .

- Control hydrolysis by adding stabilizing agents like sucrose (10% w/v) in reaction buffers .

Methodological Framework

Refer to ’s research models for integrating findings:

Problem Identification : Define reagent limitations (e.g., hydrolysis rate).

Experimental Design : Apply DoE or flow chemistry () for optimization.

Data Integration : Cross-reference stability assays (HPLC, MS) with kinetic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.